molecular formula C14H18ClNO4 B1276770 3-Tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid CAS No. 284493-67-0

3-Tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid

Cat. No.: B1276770
CAS No.: 284493-67-0
M. Wt: 299.75 g/mol
InChI Key: UDUKZORPLJUWTF-UHFFFAOYSA-N
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Description

3-Tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid is a chemical compound with the molecular formula C14H18ClNO4. It is a derivative of propionic acid, featuring a tert-butoxycarbonylamino group and a chlorophenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and tert-butyl carbamate.

    Formation of Intermediate: The first step involves the reaction of 3-chlorobenzaldehyde with tert-butyl carbamate in the presence of a base such as sodium hydride to form an intermediate.

    Addition of Propionic Acid: The intermediate is then reacted with propionic acid under acidic conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid involves its interaction with specific molecular targets. The tert-butoxycarbonylamino group can act as a protecting group in peptide synthesis, while the chlorophenyl group can participate in binding interactions with biological targets. The compound may inhibit enzymes or receptors by mimicking natural substrates or ligands, thereby modulating biochemical pathways.

Comparison with Similar Compounds

    3-Tert-butoxycarbonylamino-3-phenylpropionic acid: Lacks the chlorine atom, resulting in different reactivity and binding properties.

    3-Amino-3-(3-chlorophenyl)propionic acid: Lacks the tert-butoxycarbonyl protecting group, making it more reactive in certain conditions.

    3-Tert-butoxycarbonylamino-3-(4-chlorophenyl)propionic acid: The chlorine atom is positioned differently, affecting its chemical behavior.

Uniqueness: 3-Tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid is unique due to the presence of both the tert-butoxycarbonylamino group and the 3-chlorophenyl group. This combination imparts specific chemical properties, making it valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

3-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUKZORPLJUWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402906
Record name 3-[(tert-Butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284493-67-0
Record name 3-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284493-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(tert-Butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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